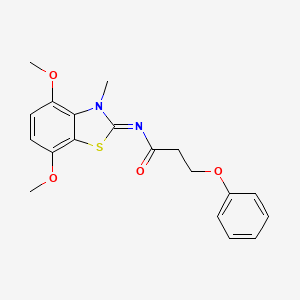

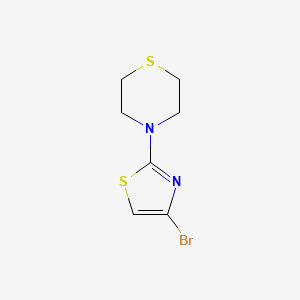

![molecular formula C15H11Cl3FNO3S B2638371 N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide CAS No. 867136-35-4](/img/structure/B2638371.png)

N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide is a chemical compound that is commonly used in scientific research for its unique properties. This compound is also known as TFEB inhibitor due to its ability to inhibit the activity of transcription factor EB (TFEB). TFEB is a vital protein that plays a crucial role in autophagy and lysosomal biogenesis. Inhibition of TFEB can lead to a decrease in autophagy and lysosomal biogenesis, making N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide a valuable tool in scientific research.

Aplicaciones Científicas De Investigación

Organic Synthesis

Monosubstituted thioureas, including N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides, play a crucial role in organic synthesis. They serve as versatile reagents for constructing various heterocyclic and acyclic compounds. Specifically, N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides can be synthesized via hydrazinolysis of acylated thioureas. These compounds find applications in designing novel molecules with specific properties and functionalities .

Medicinal Chemistry

The thiourea fragment within N-(2,2,2-trichloro-1-((4-fluorophenyl)sulfonyl)ethyl)benzamide is an active pharmacophore group. Researchers explore its potential as a component in drug design. Some thioureas exhibit biological activity, such as inhibiting enzymes or channels. For instance, effective inhibitors of the GADD34:PP1 holoenzyme complex and moderate inhibitors of the hERG potassium channel have been identified among these compounds .

Agriculture

Monosubstituted thioureas have applications in agriculture as biologically active substances. Their use extends to crop protection, soil health, and pest management. Researchers investigate their effects on plant growth, disease resistance, and stress tolerance .

Material Science

Thioureas and related compounds contribute to material science. They participate in the synthesis of functional materials, including polymers, catalysts, and sensors. The unique properties of N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides make them valuable building blocks for designing novel materials .

Environmental Chemistry

Researchers explore the environmental fate and behavior of N-(2,2,2-trichloro-1-((4-fluorophenyl)sulfonyl)ethyl)benzamide. This includes studying its degradation pathways, persistence, and potential impact on ecosystems. Understanding its behavior in soil, water, and air is essential for risk assessment .

Computational Chemistry

Molecular docking studies can provide insights into the interactions between N-(2,2,2-trichloro-1-((4-fluorophenyl)sulfonyl)ethyl)benzamide and biological targets. Computational simulations help predict binding affinities and guide drug discovery efforts .

Propiedades

IUPAC Name |

N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3FNO3S/c16-15(17,18)14(20-13(21)10-4-2-1-3-5-10)24(22,23)12-8-6-11(19)7-9-12/h1-9,14H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXHCRZDHXQJKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

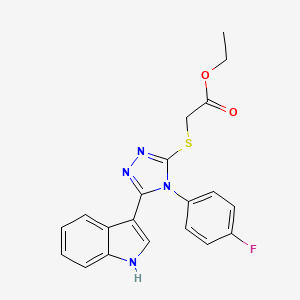

![N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide](/img/structure/B2638289.png)

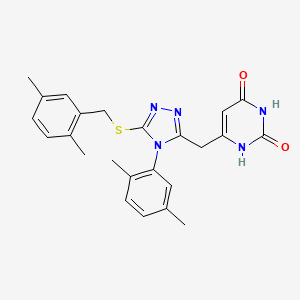

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2638294.png)

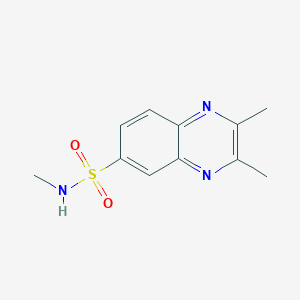

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2638300.png)

![4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2638301.png)

![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2638308.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)